![molecular formula C7H14F3N3O4S B2876057 [(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa CAS No. 2309474-97-1](/img/structure/B2876057.png)
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that regulate gene expression.
Biochemical and Physiological Effects:
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa has several advantages as a research tool. It is relatively easy to synthesize, and it is stable under a range of conditions. However, it also has some limitations. It can be toxic at high concentrations, and its effects can be dependent on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research on [(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa. One area of interest is the development of new drugs and drug delivery systems based on this compound. Another area of interest is the study of its effects on different cell types and in different disease models. Further research is also needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
In conclusion, [(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa is a promising compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa can be synthesized through a multistep reaction involving the reaction of 3-aminopropanesulfonic acid with 3-bromopropylamine followed by the reaction with trimethylamine and trifluoroacetic acid. The final product is obtained through purification and isolation steps.
Scientific Research Applications
[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
3-(dimethylsulfamoylamino)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.C2HF3O2/c1-8(2)11(9,10)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHROSJGIZKKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

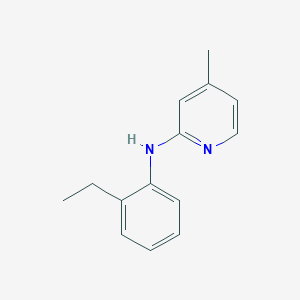
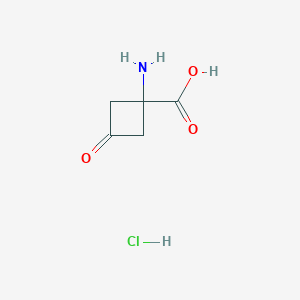
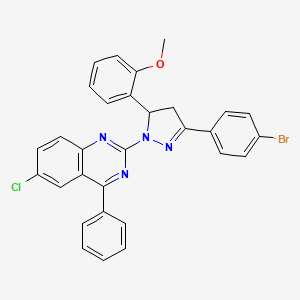
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)
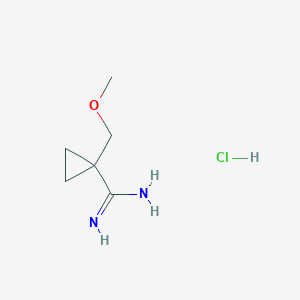


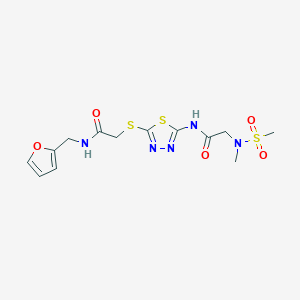
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)
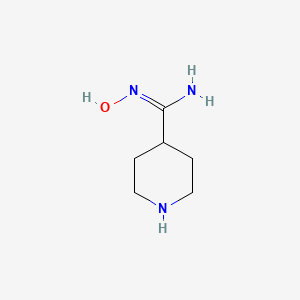
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)
![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)
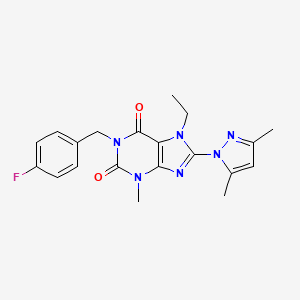
![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)